Tamibarotene

Overview

Description

Tamibarotene, also known as retinobenzoic acid, is an orally active synthetic retinoid developed to overcome resistance to all-trans retinoic acid (ATRA). It exhibits potential antineoplastic activity, particularly against acute promyelocytic leukemia (APL). This compound is marketed under the brand name Amnolake and is primarily available in Japan .

Mechanism of Action

Target of Action

Tamibarotene, also known as retinobenzoic acid, is a synthetic retinoid . Its primary targets are the retinoic acid receptor alpha (RARα) and retinoic acid receptor beta (RARβ) . These receptors play a crucial role in the development and differentiation of cells .

Mode of Action

This compound acts as a specific agonist for RARα and RARβ . It may also bind to retinoid X receptors (RXR) . As an agonist, this compound binds to these receptors, activating them and initiating a series of biochemical reactions that lead to changes in cell behavior. Compared to all-trans retinoic acid (ATRA), a natural retinoid, this compound is chemically more stable and several times more potent as an inducer of differentiation in promyelocytic leukemia cells .

Biochemical Pathways

The activation of RARα and RARβ by this compound affects various biochemical pathways. These pathways are primarily involved in cell differentiation and proliferation . The exact pathways and their downstream effects can vary depending on the cell type and the presence of other signaling molecules.

Pharmacokinetics

It is known that this compound binds predominantly to serum albumin, with over 99% protein binding . This high level of protein binding may influence the drug’s bioavailability and distribution within the body. More research is needed to fully understand the ADME properties of this compound.

Result of Action

The activation of RARα and RARβ by this compound leads to changes in cell behavior, primarily inducing differentiation and inhibiting proliferation of certain types of cells . In the context of acute promyelocytic leukemia (APL), this compound has been shown to induce differentiation in promyelocytic leukemia cells . This can lead to a reduction in the number of immature, non-functional cells and an increase in the number of mature, functional cells.

Biochemical Analysis

Biochemical Properties

Tamibarotene is a specific agonist for retinoic acid receptor alpha (RARα) and retinoic acid receptor beta (RARβ). It interacts with these receptors to induce differentiation in promyelocytic leukemia cells. Compared to ATRA, this compound is chemically more stable and several times more potent as an inducer of differentiation . The interaction between this compound and RARα/RARβ involves binding to the ligand-binding domain of these receptors, leading to conformational changes that promote gene transcription and cellular differentiation .

Cellular Effects

This compound has significant effects on various cell types and cellular processes. In acute myeloid leukemia (AML) cells, this compound induces differentiation and inhibits proliferation by activating RARα. This activation leads to changes in gene expression and cell signaling pathways, promoting the differentiation of leukemia cells into more mature cell types . Additionally, this compound has been shown to inhibit the proliferation of hepatocellular carcinoma cells and upregulate insulin-like growth factor-binding protein-3, which impacts tumor cell growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to RARα and RARβ, which are nuclear receptors involved in gene transcription. Upon binding, this compound induces conformational changes in these receptors, allowing them to interact with retinoid X receptors (RXR) and form heterodimers. These heterodimers then bind to retinoic acid response elements (RAREs) in the promoter regions of target genes, leading to the activation of gene transcription and subsequent cellular differentiation .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown a rapid onset of action, with significant effects observed within a short period. For example, in a phase 2 clinical study, this compound combined with azacitidine demonstrated a rapid onset of response in RARA-positive AML patients, with a complete remission rate observed within 1.2 months . The stability and degradation of this compound in laboratory settings have not been extensively studied, but its chemical stability compared to ATRA suggests it may have a longer duration of action .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Higher doses of this compound have been associated with increased differentiation and inhibition of proliferation in leukemia cells. At very high doses, this compound may exhibit toxic or adverse effects, including potential myelosuppression

Metabolic Pathways

This compound is metabolized in the liver, primarily through cytochrome P450 enzymes. The specific metabolic pathways and enzymes involved in its metabolism have not been fully elucidated. Its interaction with retinoic acid receptors suggests that it may influence metabolic flux and metabolite levels in cells .

Transport and Distribution

This compound is transported and distributed within cells and tissues through binding to serum albumin and other transport proteins. Its high protein binding affinity (>99%) suggests that it is efficiently transported to target tissues where it can exert its effects . The distribution of this compound within tissues and its localization in specific cellular compartments have not been extensively studied.

Subcellular Localization

The subcellular localization of this compound is primarily within the nucleus, where it binds to retinoic acid receptors and influences gene transcription. The presence of nuclear localization signals and post-translational modifications may direct this compound to specific nuclear compartments, enhancing its activity and function .

Preparation Methods

Tamibarotene is synthesized through a multi-step process involving several key reactions:

Reaction of the diol with hydrogen chloride: This step produces the corresponding dichloro derivative.

Friedel–Crafts alkylation: Aluminum chloride mediates the alkylation of acetanilide with the dichloride to form the tetralin compound.

Basic hydrolysis: This step leads to the formation of the primary amine.

Acylation: The primary amino group is acylated with the half acid chloride half ester from terephthalic acid to form the amide.

Final hydrolysis: Basic hydrolysis of the ester grouping yields this compound.

For industrial production, this compound stable crystals can be prepared by recrystallizing this compound using a methanol-water mixed solvent, followed by physical grinding, heating, and drying to obtain stable crystals with high purity .

Chemical Reactions Analysis

Tamibarotene undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can be reduced using common reducing agents.

Substitution: this compound can undergo substitution reactions, particularly in the presence of suitable catalysts and reagents.

Common reagents used in these reactions include hydrogen chloride, aluminum chloride, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Tamibarotene has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying synthetic retinoids and their chemical properties.

Biology: this compound is used to investigate the differentiation and proliferation of malignant cells.

Medicine: It is primarily used in the treatment of acute promyelocytic leukemia (APL) and has shown potential in treating Alzheimer’s disease, multiple myeloma, and Crohn’s disease

Industry: This compound is used in the pharmaceutical industry for the development of new therapeutic agents.

Comparison with Similar Compounds

Tamibarotene is often compared to all-trans retinoic acid (ATRA) due to their similar mechanisms of action. this compound is several times more potent and chemically stable than ATRA. It also has a lower affinity for cellular retinoic acid binding protein, which contributes to its sustained plasma levels and reduced side effects .

Similar Compounds

All-trans retinoic acid (ATRA): A natural retinoid used as a first-line treatment for APL.

Bexarotene: Another synthetic retinoid used in the treatment of cutaneous T-cell lymphoma.

This compound’s unique properties, such as its stability and potency, make it a valuable compound in both research and therapeutic applications.

Biological Activity

Tamibarotene, a synthetic retinoid, is primarily known for its role in treating acute promyelocytic leukemia (APL) and other hematological malignancies. It functions as a selective agonist for the retinoic acid receptor alpha (RARα), exhibiting potent biological activity that has been explored in various clinical settings. The compound has demonstrated significant efficacy, particularly in cases where RARA is overexpressed, making it a valuable therapeutic agent in targeted cancer treatments.

This compound acts by binding to RARα, leading to the activation of retinoic acid response genes. This mechanism promotes differentiation and antiproliferative effects in cancer cells. Notably, this compound has been shown to be approximately ten times more potent than all-trans retinoic acid (ATRA) and does not significantly bind to cellular retinoic acid binding protein (CRABP), which may help circumvent resistance mechanisms associated with ATRA .

Acute Myeloid Leukemia (AML) and Myelodysplastic Syndromes (MDS)

Recent studies have highlighted the efficacy of this compound in combination with azacitidine for patients with RARA overexpression in AML and MDS:

- Phase 2 Trials : A trial involving 28 patients with relapsed/refractory (R/R) AML and RARA overexpression demonstrated:

- SELECT-MDS-1 Trial : In a larger cohort of 190 patients, the combination of this compound and azacitidine resulted in a complete remission (CR) rate of 23.8% compared to 18.8% for the placebo group, although this difference was not statistically significant .

| Study | Population | CR Rate | Median OS | Comments |

|---|---|---|---|---|

| Phase 2 Trial | R/R AML with RARA+ | 19% | 5.9 months | Rapid onset of response |

| SELECT-MDS-1 Trial | Higher-risk MDS | 23.8% | Not reported | Comparison with azacitidine alone |

Safety Profile

The safety profile of this compound appears favorable, with studies indicating that it does not significantly increase adverse events when combined with azacitidine. In the trials reviewed, no additional myelosuppression was observed beyond what was expected from azacitidine alone .

Efficacy in APL Patients

This compound has been particularly effective in APL patients who have relapsed after ATRA treatment:

- Clinical Study Results : In a pivotal study involving 42 APL patients, this compound achieved an overall CR rate of 61.5% , with an impressive 81% response rate among those previously treated with ATRA .

Combination Therapies

The synergy between this compound and other agents has been a focus of research:

Properties

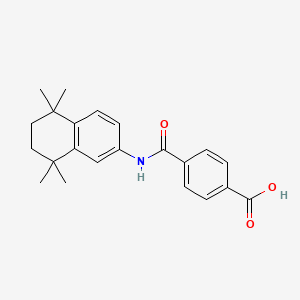

IUPAC Name |

4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)carbamoyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO3/c1-21(2)11-12-22(3,4)18-13-16(9-10-17(18)21)23-19(24)14-5-7-15(8-6-14)20(25)26/h5-10,13H,11-12H2,1-4H3,(H,23,24)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUTNCGKQJGXKEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C(=O)O)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046853 | |

| Record name | Tamibarotene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tamibarotene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015605 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

5.75e-04 g/L | |

| Record name | Tamibarotene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015605 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Tamibarotene is a specific agonist for retinoic acid receptor alpha/beta with possible binding to retinoid X receptors (RXR). | |

| Record name | Tamibarotene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04942 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

94497-51-5 | |

| Record name | Tamibarotene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94497-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tamibarotene [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094497515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tamibarotene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04942 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tamibarotene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TAMIBAROTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08V52GZ3H9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tamibarotene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015605 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Tamibarotene is a potent and selective agonist of the retinoic acid receptor alpha (RARα) and to a lesser extent, RARβ [, , ]. These receptors are transcription factors that regulate gene expression upon binding to retinoic acid. In acute promyelocytic leukemia (APL), the PML-RARα fusion protein blocks cell differentiation. This compound binds to RARα, overcoming this block and promoting differentiation of leukemic cells into mature granulocytes [, ]. Additionally, this compound can induce apoptosis (programmed cell death) in certain APL cells [, ].

A: While both are RAR agonists, this compound demonstrates a 10-fold higher potency than ATRA in inducing differentiation of APL cells in vitro [, ]. This increased potency is attributed to its lower affinity for cellular retinoic acid binding protein (CRABP), which allows for sustained plasma levels [, , ]. Moreover, this compound shows negligible binding to RARγ, the primary RAR subtype in skin cells, potentially contributing to its milder side effect profile compared to ATRA [, ].

A: Yes. In HL-60 cells (a human leukemia cell line), this compound induces the early phase of CD38 expression but not the delayed phase, unlike ATRA, which induces both []. This difference is significant because CD38 interacts with CD31 on vascular endothelial cells and may lead to undesirable effects in therapy. This compound's limited effect on CD38 induction could thus be advantageous in APL treatment [].

A: In a study examining its potential in Alzheimer's disease, this compound was found to decrease insoluble amyloid-β(42) deposition in APP23 mice []. Furthermore, in senescence-accelerated mice (SAMP8), it ameliorated the decrease of cortical acetylcholine []. These findings suggest this compound may modulate pathways related to amyloid-β processing and cholinergic function.

A: Research indicates that in AML cells with high RARA expression, this compound treatment leads to changes in the enhancer landscape, shifting them towards a profile resembling differentiated myeloid cells []. This suggests that this compound promotes differentiation by modulating the activity of regulatory elements in the genome.

ANone: While the provided abstracts do not explicitly state the molecular formula and weight of this compound, this information can be easily found in drug databases and scientific literature. Please consult those resources for this specific data point.

A: Yes, researchers have successfully incorporated this compound into citric acid-crosslinked alkali-treated collagen matrices []. These matrices show potential as coatings for drug-eluting stents due to their antithrombogenic properties and ability to control the release of this compound [].

ANone: The provided research does not focus on any catalytic properties of this compound. This compound is primarily investigated for its role as a RAR agonist and its therapeutic potential in various diseases.

ANone: The provided abstracts do not delve into the computational chemistry and modeling aspects of this compound.

A: Yes, research has shown that the introduction of zinc-binding moieties to the this compound structure can enhance its antiproliferative activity. One such analog, compound 7b, exhibited improved potency against various cancer cell lines compared to this compound []. This finding highlights the importance of SAR studies in optimizing the therapeutic potential of this compound derivatives.

A: As a hydrophobic compound, this compound poses challenges in terms of solubility and bioavailability []. To address this, researchers have explored various formulation strategies, including encapsulating it in poly(lactic-co-glycolic acid) (PLGA) microspheres [, ] and nanostructured lipid carriers (NLCs) [, ]. These formulations aim to improve drug delivery, enhance therapeutic efficacy, and potentially reduce side effects.

A: Modifying NLCs with polyethylene glycol (PEG) can further improve their in vivo performance. This compound-loaded PEGylated NLCs demonstrated a prolonged circulation time and increased AUC compared to non-PEGylated NLCs []. This modification also altered the biodistribution, suggesting a potential for improved efficacy and reduced toxicity [].

ANone: The provided research abstracts do not specifically address SHE (Safety, Health, and Environment) regulations related to this compound.

A: this compound exhibits a longer half-life and sustained plasma concentrations compared to ATRA, likely due to its lower affinity for CRABP [, ]. This translates to a more favorable dosing regimen for this compound [].

A: Yes, this compound has demonstrated significant anti-leukemic activity in both in vitro and in vivo models of APL. In studies using HL-60 xenografts in mice, this compound effectively inhibited tumor growth and prolonged survival []. These findings support its clinical development for APL treatment.

A: In a randomized controlled trial (JALSG-APL204) for APL maintenance therapy, this compound showed comparable efficacy to ATRA in the overall study population [, ]. Notably, this compound demonstrated a significant improvement in relapse-free survival (RFS) compared to ATRA in high-risk patients with initial leukocyte counts ≥ 10,000/µl [, , ]. This finding suggests that this compound could be a superior maintenance therapy option for this specific patient population.

A: Yes, a phase II clinical trial investigated this compound in relapsed/refractory APL patients after treatment with both ATRA and ATO [, ]. Although the study showed a lower CR rate compared to previous trials using this compound in patients who did not receive ATO, the overall response rate was promising [, ]. This highlights the potential of this compound as a treatment option for this heavily pre-treated patient population.

A: Yes, a phase 3 trial (SELECT-MDS-1) is currently underway to evaluate the efficacy and safety of combining this compound with azacitidine in patients with newly diagnosed, higher-risk myelodysplastic syndrome (MDS) who overexpress RARA [].

A: Menin inhibitors show promise in treating AML with KMT2Ar or NPM1c mutations but can be hampered by resistance mutations []. Combining revumenib, a menin inhibitor, with this compound demonstrated synergistic effects in various AML cell lines and patient-derived blasts. The combination induced apoptosis in MV4:11 cells, while increasing differentiation markers in MOLM13 and OCI-AML3 cells []. This synergistic activity suggests a potential strategy for relapsed/refractory AML patients with specific molecular characteristics [].

A: While some studies suggest potential for overcoming resistance to ATRA with this compound [, ], more research is needed to fully understand the development of resistance to this compound itself and its relation to other compounds.

ANone: Information regarding specific toxicological data and safety profiles of this compound is not provided in these abstracts. Always consult relevant safety data sheets and prescribing information for a complete picture.

A: Yes, research has explored formulating this compound as an inhalable dry powder using spray freeze drying (SFD) []. This delivery method showed promise in preclinical models of respiratory viral infections, including SARS-CoV-2 and influenza, by delivering this compound directly to the lungs, potentially enhancing efficacy and reducing systemic side effects [].

A: Research suggests that high RARA expression levels, determined by a blood-based biomarker test, correlate with sensitivity to this compound in AML and MDS patients [, ]. This highlights the potential for using RARA expression as a biomarker to select patients who are most likely to benefit from this compound-based therapies.

A: Researchers have employed fluorescence quenching techniques and ultraviolet-visible spectrophotometry to investigate the binding interaction between this compound and BSA []. This type of analysis provides insights into the drug's binding affinity, binding sites, and the forces driving the interaction, which can be helpful in understanding its pharmacokinetic properties.

A: High-performance liquid chromatography (HPLC) is widely used for determining the content and impurities of this compound in pharmaceutical formulations [, , ]. Gas chromatography (GC) is another method employed to specifically quantify residual organic solvents in this compound samples []. These analytical techniques are essential for quality control and ensuring the safety and efficacy of this compound products.

ANone: No information is available regarding the environmental impact and degradation of this compound from the provided abstracts.

A: this compound's hydrophobic nature leads to poor water solubility, hindering its formulation and systemic delivery []. To overcome this, researchers have explored various strategies, including developing water-soluble prodrugs []. One approach involves synthesizing a this compound dimethylaminoethyl ester (DMEA), which shows improved water solubility and is suitable for preparing injectable formulations [].

ANone: While the provided abstracts mention the use of HPLC and GC for analyzing this compound, they do not provide details about method validation.

ANone: The provided research does not go into detail regarding specific Quality Control and Assurance processes for this compound development and production.

A: Yes, research suggests that this compound, like other retinoids, can modulate the immune system. Studies indicate it can downregulate both Th1 and Th17 differentiation in donor T cells after allogeneic hematopoietic stem cell transplantation, leading to a reduction in experimental chronic graft-versus-host disease (GVHD) []. This immunomodulatory effect of this compound suggests its potential application in treating immune-related disorders.

ANone: The provided research abstracts do not mention specific drug-transporter interactions with this compound.

ANone: Information on this compound's potential to induce or inhibit drug-metabolizing enzymes is not available in the provided abstracts.

ANone: Details about biocompatibility and biodegradability of this compound are not discussed in the provided research.

ANone: The provided research focuses primarily on this compound, and direct comparisons to alternatives and substitutes are not discussed in detail.

ANone: The provided research does not offer insights into recycling and waste management specific to this compound.

ANone: Information on specific research infrastructure and resources for this compound is not available in the provided abstracts.

A: this compound was first approved for the treatment of relapsed or refractory APL in Japan in 2005 []. Its development marked an important milestone in APL treatment, offering a new option for patients resistant to or intolerant of ATRA.

A: Yes, research has explored the therapeutic potential of this compound in various other diseases. For example, preclinical studies suggest its potential in treating Alzheimer's disease [, ]. Additionally, this compound is being investigated in clinical trials for steroid-refractory chronic GVHD [] and multiple myeloma [], highlighting its diverse pharmacological profile.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.